2-[(4-Methylphenyl)sulfonyl]acetohydrazide
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Overview
Description
“2-[(4-Methylphenyl)sulfonyl]acetohydrazide” is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 . It is intended for research use only and is not suitable for human or veterinary use.
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The molecular structure of “this compound” consists of a sulfonyl group attached to a 4-methylphenyl group and an acetohydrazide group .Scientific Research Applications
Nonlinear Optical Materials
Research by Naseema et al. (2010) into hydrazones derived from 2-[(4-Methylphenyl)sulfonyl]acetohydrazide revealed their potential as third-order nonlinear optical materials. They investigated the nonlinear optical properties using the single-beam z-scan technique, finding significant two-photon absorption, suggesting these compounds as candidates for optical device applications like optical limiters and switches (Naseema et al., 2010).
Anticancer Activity
Al-Said et al. (2011) synthesized novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives containing the biologically active sulfone moiety from a precursor related to this compound. These compounds demonstrated promising in-vitro anticancer activity against the human breast cancer cell line (MCF7), with some derivatives showing better activity than the reference drug, Doxorubicin (Al-Said et al., 2011).
Anti-inflammatory Applications
Manjula et al. (2011) explored the anti-inflammatory activity of several benzimidazole derivatives synthesized from 2-[(1H-benzimidazol-2yl methyl) sulfanyl)] –N4-(phenylmethylidene) acetohydrazides. Their findings indicated moderate to significant anti-inflammatory effects, suggesting their potential for further development as anti-inflammatory agents (Manjula et al., 2011).
Antimicrobial and Antibacterial Agents
Li et al. (2020) synthesized a series of sulfone derivatives containing a sulfonohydrazide moiety for antibacterial activities against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. Their results showed that some compounds, especially 2-(4-fluorobenzene-1-sulfonyl)-N′-(4-fluorobenzene-1-sulfonyl)acetohydrazide, exhibited superior antibacterial activities, presenting them as effective antibacterial agents (Li et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-[(4-Methylphenyl)sulfonyl]acetohydrazide is the cyclooxygenase (COX) enzymes , specifically COX-2 . COX enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.
Mode of Action
This compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX-2 enzyme . This results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. The downstream effects include reduced inflammation and pain signaling.
Pharmacokinetics
The compound’s molecular weight of228.27 suggests it may have favorable pharmacokinetic properties, as molecules under 500 Daltons typically have good absorption and distribution.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-2 . This leads to a decrease in inflammation and pain signaling. The compound also exhibits antimicrobial activity, making it a potential candidate for treating infections accompanied by inflammation .
properties
IUPAC Name |
2-(4-methylphenyl)sulfonylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-7-2-4-8(5-3-7)15(13,14)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCKVRCJOYCWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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